oxophosphanium CAS No. 63899-10-5](/img/structure/B14495966.png)
[2-(3-Aminophenyl)ethyl](hydroxy)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminophenyl)ethyloxophosphanium is an organophosphorus compound that features a phosphonium center bonded to a hydroxy group and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)ethyloxophosphanium typically involves the reaction of 3-aminophenylethylamine with a phosphorus oxychloride derivative under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 2-(3-Aminophenyl)ethyloxophosphanium may involve large-scale batch reactions using automated reactors. The process includes careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product. Post-reaction, the compound is typically subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminophenyl)ethyloxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include phosphine oxides, hydroxyl derivatives, and substituted phosphonium compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Aminophenyl)ethyloxophosphanium is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its unique structure allows it to participate in various catalytic cycles and reaction mechanisms.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicine, 2-(3-Aminophenyl)ethyloxophosphanium is being explored for its potential as a therapeutic agent. Its interactions with biological molecules could lead to the development of new drugs or diagnostic tools.
Industry
Industrially, the compound is used in the manufacture of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various industrial processes, including polymer synthesis and surface treatments.
Mechanism of Action
The mechanism by which 2-(3-Aminophenyl)ethyloxophosphanium exerts its effects involves its ability to interact with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles or inhibit enzyme activity. The pathways involved include coordination to active sites and modulation of electronic properties of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Aminophenyl)ethylphosphonium
- 2-(3-Aminophenyl)ethylphosphonium
- 2-(3-Aminophenyl)ethylphosphine
Uniqueness
2-(3-Aminophenyl)ethyloxophosphanium is unique due to the presence of both hydroxy and oxo groups bonded to the phosphonium center. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these groups. Additionally, its structural properties enable it to form more stable complexes with metal ions, enhancing its utility in various applications.
Properties
CAS No. |
63899-10-5 |
|---|---|
Molecular Formula |
C8H11NO2P+ |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
2-(3-aminophenyl)ethyl-hydroxy-oxophosphanium |
InChI |
InChI=1S/C8H10NO2P/c9-8-3-1-2-7(6-8)4-5-12(10)11/h1-3,6H,4-5,9H2/p+1 |
InChI Key |
ZAWRKBZVDVQEIR-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC[P+](=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


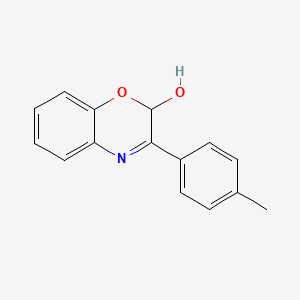
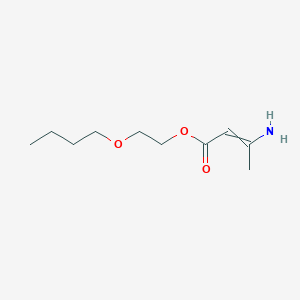
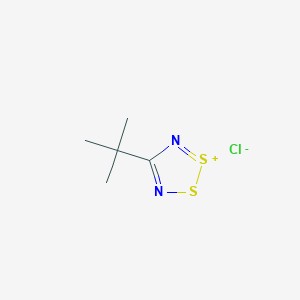
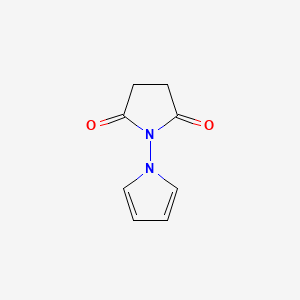
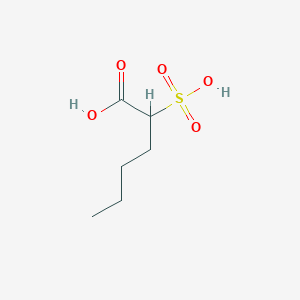
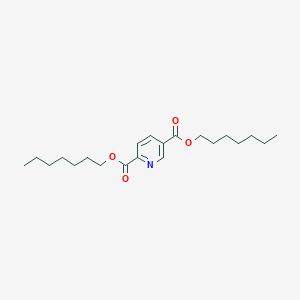

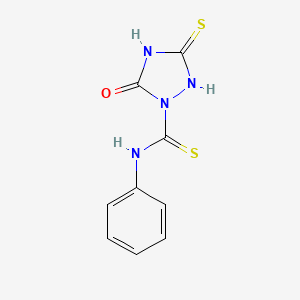


![Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14495934.png)
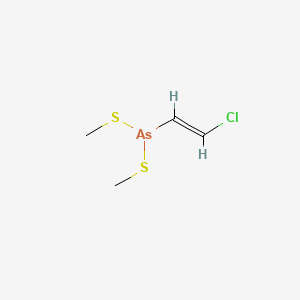
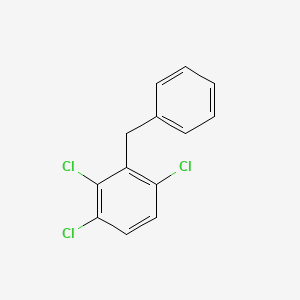
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
